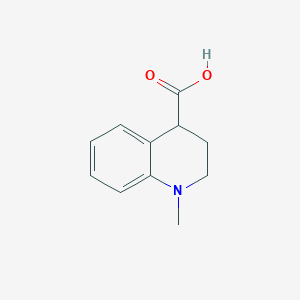
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Descripción general
Descripción
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound with the molecular formula C11H13NO2 . It is a tertiary amine and is considered a nitrogenous secondary metabolite .
Synthesis Analysis
The synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be analyzed using its InChI code: 1S/C11H13NO2/c1-12-7-6-9(11(13)14)8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14) . The IR spectrum and 1H NMR spectrum can provide further insights into its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid include a molecular weight of 191.23 , and it is a solid at room temperature . More specific properties such as melting point or boiling point are not available in the search results.Aplicaciones Científicas De Investigación
Antibiotic Properties : A study highlighted the biological activity of a tetrahydroquinoline derivative, helquinoline, isolated from Janibacter limosus, showing significant antibiotic properties against bacteria and fungi (Asolkar et al., 2004).
Synthetic Techniques : Research on the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters explored methods for creating these compounds, important for various synthetic applications (Bunce et al., 2001).
Alkaloid Synthesis : A study described a synthetic approach for creating tetrahydroisoquinolines, which are important in synthesizing a group of alkaloids (Huber & Seebach, 1987).
Peptide Research : Investigations into peptides containing tetrahydroquinoline-2-carboxylic acid provided insights into the absolute configurations of these acids, significant in peptide chemistry (Paradisi & Romeo, 1977).
Chemical Synthesis : Research on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives explored new chemical structures and reactions (Szakonyi et al., 2002).
Metabolism Studies : A study on the metabolism of a schistosomicide drug derived from tetrahydroquinoline revealed how different species metabolize this compound, contributing to pharmacology and toxicology (Kaye & Woolhouse, 1972).
Mass Spectrometry Analysis : Research demonstrated the gas-phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometers, contributing to analytical chemistry and drug analysis (Thevis et al., 2008).
Enantiomer Synthesis : The synthesis of both enantiomers of a tetrahydroisoquinoline derivative was reported, contributing to the field of stereochemistry and drug design (Dostert et al., 1992).
Pharmacology of Parkinson's Disease : A study identified tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in human brains, contributing to the understanding of Parkinson's disease (Niwa et al., 1987).
NMDA Receptor Antagonism : Research into 2-carboxytetrahydroquinolines explored their role as antagonists of the glycine site on the NMDA receptor, important in neuropharmacology (Carling et al., 1992).
Safety And Hazards
Propiedades
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-7-6-9(11(13)14)8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIFBVFIALGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



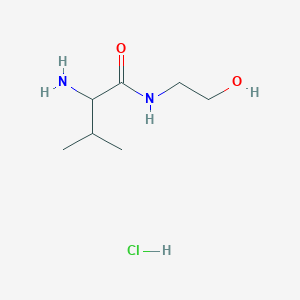
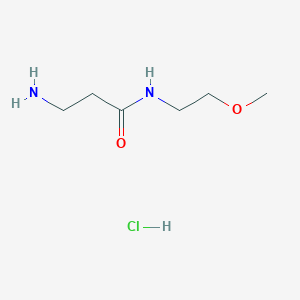
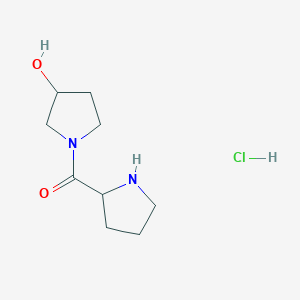
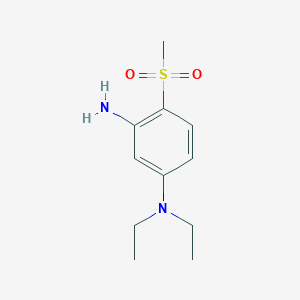
![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)
![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439926.png)

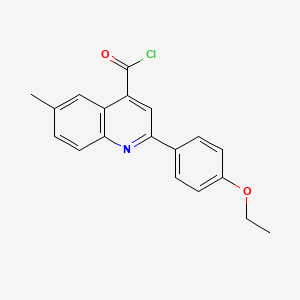
![6-Bromothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1439931.png)
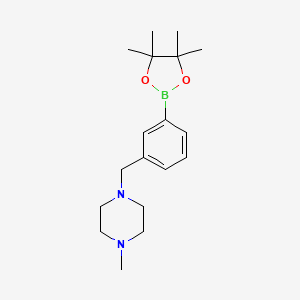
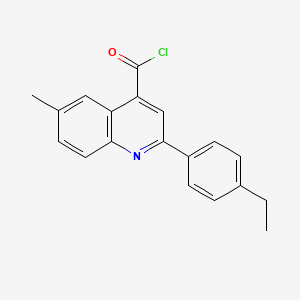
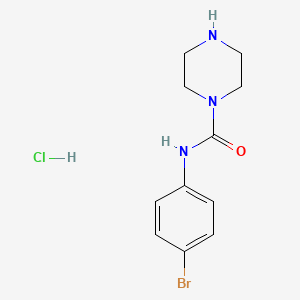
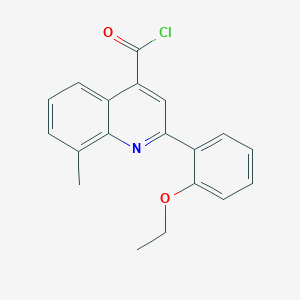
![Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1439940.png)